molecular formula C18H14N2O3 B5398255 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one

3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one

カタログ番号 B5398255
分子量: 306.3 g/mol
InChIキー: QLGQOUVMKNUCNU-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one, also known as ACR16, is a novel compound that has been synthesized and studied for its potential application in treating neurological disorders.

作用機序

The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one is not fully understood, but it is believed to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one also has affinity for alpha-adrenergic and histamine H1 receptors. The combined effects of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one on these receptors are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum of rats. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus. BDNF is a protein that plays a key role in neuronal survival, growth, and differentiation. 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has also been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.

実験室実験の利点と制限

One advantage of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one is that it has been shown to have a low risk of extrapyramidal side effects, which are common with traditional antipsychotic medications. Another advantage is that it has been shown to have a low potential for abuse and dependence. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has only been studied in animal models and has not yet been tested in clinical trials in humans. Additionally, the long-term safety and efficacy of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one are not yet known.

将来の方向性

There are several future directions for 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one research. One direction is to conduct clinical trials in humans to determine its safety and efficacy in treating neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one in humans to determine the optimal dosage and dosing regimen. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one and its effects on various neurotransmitter systems.

合成法

3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one can be synthesized by reacting 2-(1-methyl-1H-benzimidazol-2-yl)phenol with 3,4-methylenedioxybenzaldehyde in the presence of a base. The product is then purified by column chromatography to obtain 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one in high yield and purity.

科学的研究の応用

3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has been studied for its potential application in treating neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 3-(1,3-benzodioxol-5-yl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one has also been studied for its potential application in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1-methylbenzimidazol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-20-14-5-3-2-4-13(14)19-18(20)15(21)8-6-12-7-9-16-17(10-12)23-11-22-16/h2-10H,11H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGQOUVMKNUCNU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。